2,2,2-Trichloro-1-(2-hydroxyethylsulfanyl)ethanol
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Overview
Description
2,2,2-Trichloro-1-(2-hydroxyethylsulfanyl)ethanol is a chemical compound with the molecular formula C4H7Cl3O2S It is characterized by the presence of three chlorine atoms, a hydroxyl group, and a sulfanyl group attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(2-hydroxyethylsulfanyl)ethanol typically involves the reaction of 2,2,2-trichloroethanol with a suitable sulfanyl reagent under controlled conditions. One common method involves the use of thiol compounds in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product. The use of catalysts and advanced reaction techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(2-hydroxyethylsulfanyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaS) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trichloroacetaldehyde, while reduction can produce less chlorinated alcohols.
Scientific Research Applications
2,2,2-Trichloro-1-(2-hydroxyethylsulfanyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(2-hydroxyethylsulfanyl)ethanol involves its interaction with specific molecular targets. The hydroxyl and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The chlorine atoms may also participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethanol: A related compound with similar chemical properties but lacking the sulfanyl group.
2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol: Another compound with trichloromethyl and hydroxyl groups, used as an insecticide.
Uniqueness
2,2,2-Trichloro-1-(2-hydroxyethylsulfanyl)ethanol is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
53256-94-3 |
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Molecular Formula |
C4H7Cl3O2S |
Molecular Weight |
225.5 g/mol |
IUPAC Name |
2,2,2-trichloro-1-(2-hydroxyethylsulfanyl)ethanol |
InChI |
InChI=1S/C4H7Cl3O2S/c5-4(6,7)3(9)10-2-1-8/h3,8-9H,1-2H2 |
InChI Key |
MAPOLJBDVHMJJY-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC(C(Cl)(Cl)Cl)O)O |
Origin of Product |
United States |
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